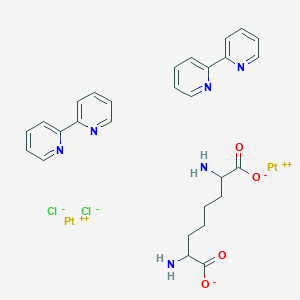
Bds-Pt
Overview
Description
The compound “Bds-Pt” refers to a platinum-based compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. Platinum compounds are well-known for their catalytic, electronic, and medicinal properties, making them valuable in numerous industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platinum-based compounds typically involves the coordination of platinum ions with various ligands. One common method is the use of metal-organic chemical deposition (MOCD), which involves the deposition of platinum nanoparticles onto a support material using a platinum precursor such as platinum acetylacetonate. This process occurs at moderate temperatures (around 350°C) in a tubular furnace with an inert gas supply at high pressure .
Another method involves the impregnation of platinum onto a support material, such as activated carbon, using a platinum precursor solution. The reduction of the platinum precursor can be achieved using hydrogen gas or liquid-phase reduction methods .
Industrial Production Methods
In industrial settings, platinum-based compounds are often produced using large-scale chemical vapor deposition (CVD) or MOCD methods. These methods allow for the controlled deposition of platinum onto various substrates, resulting in high-purity platinum compounds with well-defined properties. The choice of method depends on the desired application and the specific properties required for the final product.
Chemical Reactions Analysis
Types of Reactions
Platinum-based compounds undergo various types of chemical reactions, including:
Oxidation: Platinum compounds can be oxidized to form higher oxidation states, which are often used in catalytic applications.
Reduction: Reduction reactions can convert platinum compounds to lower oxidation states or elemental platinum.
Substitution: Ligand substitution reactions involve the replacement of one ligand with another, altering the properties of the platinum compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce platinum oxides, while reduction reactions can yield elemental platinum or lower oxidation state compounds. Substitution reactions result in new platinum complexes with different ligands.
Scientific Research Applications
Platinum-based compounds have a wide range of scientific research applications, including:
Chemistry: Platinum compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Industry: Platinum compounds are used in the production of electronic components, fuel cells, and sensors due to their excellent conductivity and catalytic properties
Mechanism of Action
The mechanism of action of platinum-based compounds varies depending on their specific application. In medicinal chemistry, platinum compounds exert their effects by binding to DNA and forming cross-links that inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly effective in cancer cells, which have high rates of division .
In catalytic applications, platinum compounds facilitate chemical reactions by providing active sites for reactants to interact, lowering the activation energy and increasing reaction rates. The specific molecular targets and pathways involved depend on the nature of the reaction and the reactants involved .
Comparison with Similar Compounds
Platinum-based compounds can be compared with other transition metal compounds, such as those based on palladium, rhodium, and iridium. While these metals share some similar properties, platinum compounds are often preferred due to their higher stability, catalytic activity, and versatility.
Similar Compounds
Palladium Compounds: Known for their catalytic properties in hydrogenation and cross-coupling reactions.
Rhodium Compounds: Used in catalytic applications, particularly in the automotive industry for catalytic converters.
Iridium Compounds: Known for their high catalytic activity and stability in various chemical reactions .
Properties
IUPAC Name |
2,7-diaminooctanedioate;platinum(2+);2-pyridin-2-ylpyridine;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8N2.C8H16N2O4.2ClH.2Pt/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-5(7(11)12)3-1-2-4-6(10)8(13)14;;;;/h2*1-8H;5-6H,1-4,9-10H2,(H,11,12)(H,13,14);2*1H;;/q;;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQCSXHCKLNFZ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CCC(C(=O)[O-])N)CC(C(=O)[O-])N.[Cl-].[Cl-].[Pt+2].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N6O4Pt2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930423 | |
| Record name | Platinum(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
975.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139280-49-2 | |
| Record name | 2,2'-Bipyridine-alpha,alpha'-diaminosuberic acid platinum(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride 2,7-diaminooctanedioate--2,2'-bipyridine (2/2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


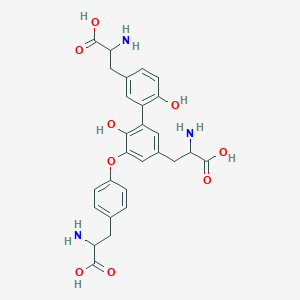
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)


![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)
![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B238515.png)
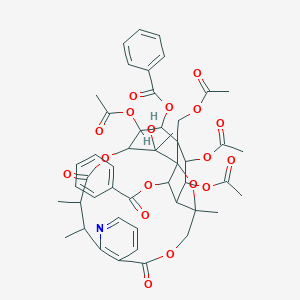
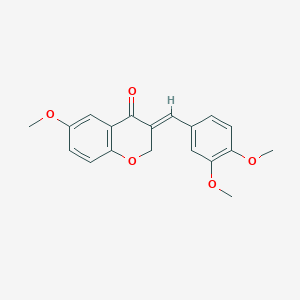


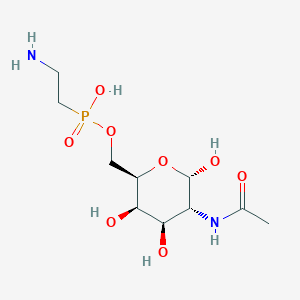

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)
